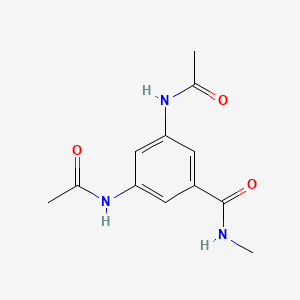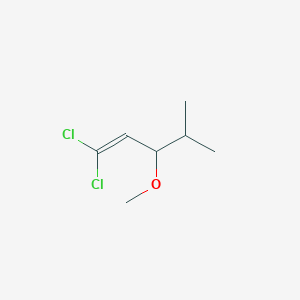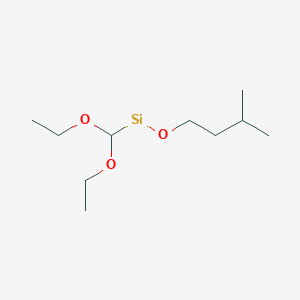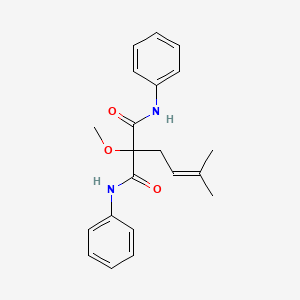
2-Methoxy-2-(3-methylbut-2-en-1-yl)-N~1~,N~3~-diphenylpropanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-2-(3-methylbut-2-en-1-yl)-N~1~,N~3~-diphenylpropanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group, a methylbutenyl group, and two phenyl groups attached to a propanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-(3-methylbut-2-en-1-yl)-N~1~,N~3~-diphenylpropanediamide can be achieved through a multi-step process involving the following key steps:
Formation of the Propanediamide Backbone: This can be achieved by reacting a suitable diamine with a carboxylic acid derivative under appropriate conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Methylbutenyl Group: This can be done through alkylation reactions using suitable alkylating agents.
Addition of Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-2-(3-methylbut-2-en-1-yl)-N~1~,N~3~-diphenylpropanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and phenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Methoxy-2-(3-methylbut-2-en-1-yl)-N~1~,N~3~-diphenylpropanediamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-2-(3-methylbut-2-en-1-yl)-N~1~,N~3~-diphenylpropanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-2-(3-methylbut-2-en-1-yl)-N~1~,N~3~-diphenylpropanediamide: Unique due to its specific substitution pattern and potential biological activity.
N,N-Diphenylpropanediamide: Lacks the methoxy and methylbutenyl groups, resulting in different chemical properties and reactivity.
2-Methoxy-N,N-diphenylacetamide: Similar methoxy and phenyl groups but differs in the backbone structure.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
65811-35-0 |
|---|---|
Fórmula molecular |
C21H24N2O3 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
2-methoxy-2-(3-methylbut-2-enyl)-N,N'-diphenylpropanediamide |
InChI |
InChI=1S/C21H24N2O3/c1-16(2)14-15-21(26-3,19(24)22-17-10-6-4-7-11-17)20(25)23-18-12-8-5-9-13-18/h4-14H,15H2,1-3H3,(H,22,24)(H,23,25) |
Clave InChI |
FZEDTAMZJYWGQB-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC(C(=O)NC1=CC=CC=C1)(C(=O)NC2=CC=CC=C2)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Butanoic acid, 2-[(diethoxyphosphinothioyl)thio]-3-oxo-, ethyl ester](/img/structure/B14484603.png)
![2-[(Phenylphosphanyl)methyl]pyrrolidine](/img/structure/B14484605.png)
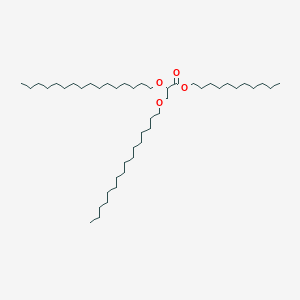


![3-Hydroxy-3-[4-(2-methylpropyl)phenyl]butan-2-one](/img/structure/B14484629.png)
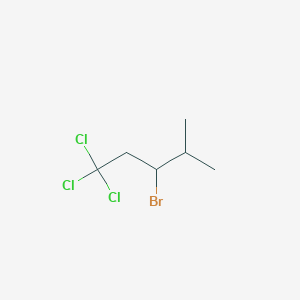
![5-[(Methanesulfonyl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14484643.png)
